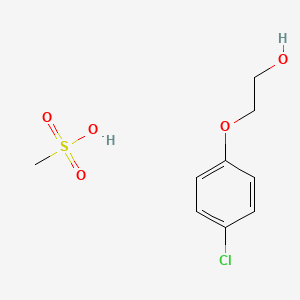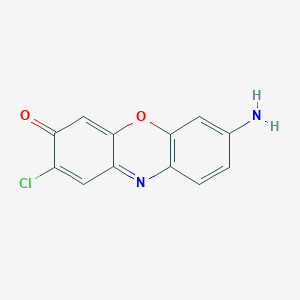
Urea, N'-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a urea moiety, a chloroethyl group, a nitroso group, and a tetrahydro-1,1-dioxido-3-thienyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multiple steps, including the formation of the urea backbone, the introduction of the chloroethyl group, and the nitrosation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of the nitroso group.
Substitution: The chloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- involves its interaction with specific molecular targets and pathways. The chloroethyl group may alkylate DNA or proteins, leading to biological effects. The nitroso group can participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, N’-(2-chloroethyl)-N-nitroso-N-(phenyl): Similar structure but with a phenyl group instead of the tetrahydro-1,1-dioxido-3-thienyl group.
Urea, N’-(2-chloroethyl)-N-nitroso-N-(methyl): Contains a methyl group instead of the tetrahydro-1,1-dioxido-3-thienyl group.
Uniqueness
The uniqueness of Urea, N’-(2-chloroethyl)-N-nitroso-N-(tetrahydro-1,1-dioxido-3-thienyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
56513-74-7 |
|---|---|
Molekularformel |
C7H12ClN3O4S |
Molekulargewicht |
269.71 g/mol |
IUPAC-Name |
3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea |
InChI |
InChI=1S/C7H12ClN3O4S/c8-2-3-9-7(12)11(10-13)6-1-4-16(14,15)5-6/h6H,1-5H2,(H,9,12) |
InChI-Schlüssel |
AFXRWIJNXUBBHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1N(C(=O)NCCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)

![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)




![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)





![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)
